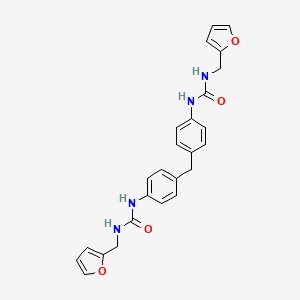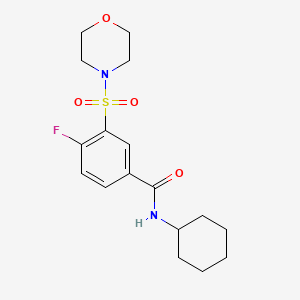![molecular formula C19H17Cl2FN2O2 B5191153 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5191153.png)
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a dichlorophenyl and a fluorophenyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 2,5-dichlorobenzoyl chloride under basic conditions to form the corresponding amide.
Addition of the Fluorophenyl Carbonyl Group: The final step involves the acylation of the piperidine derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogen-substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a tool compound for studying the interactions of piperidine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
- N-(2,6-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c20-14-3-6-16(21)17(11-14)23-18(25)12-7-9-24(10-8-12)19(26)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYSFUQONCNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5191070.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5191082.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5191086.png)
![N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B5191099.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)

![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)


![[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
![[4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B5191170.png)
![ethyl [(5E)-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5191178.png)
